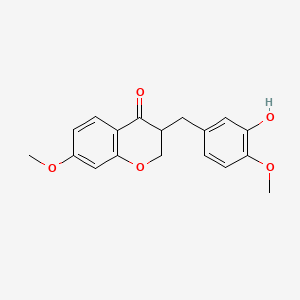

(Rac)-Deox B 7,4

Description

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3 |

InChI Key |

NGCXNVIQHUCZIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deox B 7,4; Deox-B-7,4; DeoxB7,4; Deoxysappanone B 7,4 dimethyl ether; Deoxysappanone-B-7,4 dimethyl ether; |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Deox B 7,4: A Technical Guide for Researchers

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4'-dimethyl ether , is a synthetic homoisoflavonoid compound that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals.

Core Compound Information

| Property | Value |

| IUPAC Name | 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-chroman-4-one |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| CAS Number | 674786-37-9 |

| Synonyms | (Rac)-Deoxysappanone B 7,4'-dimethyl ether, Deox B 7,4 |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting two fundamental cellular processes: microtubule dynamics and lysosomal function.

-

Microtubule Polymerization Inhibition : It acts as a reversible microtubule inhibitor. By binding near the colchicine site on β-tubulin, it disrupts the polymerization of tubulin into microtubules. This interference with the cytoskeleton leads to a cascade of downstream effects, most notably cell cycle arrest in the G2/M phase.

-

Lysosomal V-ATPase Activity Modulation : The compound increases the activity of lysosomal V-ATPase, the proton pump responsible for acidifying the lysosomal lumen. This leads to a decrease in lysosomal pH, which can impact various cellular processes including autophagy and protein degradation.

These activities contribute to its observed anti-proliferative and cytotoxic effects against various cancer cell lines.

Quantitative Data

The following table summarizes the reported cytotoxic and biological activities of this compound.

| Cell Line/Organism | Assay Type | IC₅₀ / EC₅₀ | Reference |

| Acute Myeloid Leukemia (AML) cell lines | Growth Inhibition | 324-556 nM | [1] |

| Cryptosporidium parvum | Growth Inhibition | 0.734 µM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled 96-well spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare the polymerization reaction mixture on ice by combining the tubulin solution, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.

-

Add this compound or vehicle control (DMSO) to the reaction mixture at various concentrations.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate, and maximum polymer mass.

V-ATPase Activity Assay (Lysosomal pH Measurement)

Objective: To measure the effect of this compound on lysosomal acidification.

Materials:

-

Cancer cell line of interest

-

Fluorescent pH-sensitive dye (e.g., LysoSensor™ Green DND-189 or BCECF-AM)

-

This compound stock solution (in DMSO)

-

Bafilomycin A1 (positive control inhibitor)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Load the cells with the fluorescent pH indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Treat the cells with various concentrations of this compound, vehicle control (DMSO), and Bafilomycin A1 for the desired time.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For ratiometric dyes, measure at two emission wavelengths.

-

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) to determine the relative change in lysosomal pH. An increase in the activity of V-ATPase will result in a more acidic lysosome, which can be detected by a corresponding change in the dye's fluorescence.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound or vehicle control for a period corresponding to one to two cell cycles (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing activity.

Synthesis Overview

Conclusion

This compound is a promising preclinical compound with a dual mechanism of action that makes it an attractive candidate for further investigation in cancer therapy. Its ability to disrupt microtubule dynamics and modulate lysosomal function provides multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to (Rac)-Deox B 7,4: A Potent Microtubule Inhibitor with Anti-Leukemic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, chemically known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavanoid compound that has garnered significant interest in oncological research.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. Notably, this compound functions as a potent inhibitor of microtubule polymerization, exhibiting nanomolar anti-leukemic activity.[1] Its mechanism of action involves binding near the colchicine site on tubulin, leading to a reversible G2 phase cell cycle arrest. This document details its physicochemical properties, experimental protocols for assessing its biological effects, and a putative signaling pathway involved in its anti-cancer effects.

Chemical Structure and Properties

This compound is a racemic mixture. Its chemical identity and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | PubChem |

| Synonyms | (Rac)-Deoxysappanone B 7,4' dimethyl ether, Deox B 7,4 | PubChem |

| Molecular Formula | C₁₈H₁₈O₅ | PubChem[2][3] |

| Molecular Weight | 314.33 g/mol | PubChem[2][3] |

| CAS Number | 674786-37-9 | PubChem |

| Appearance | Solid | CymitQuimica |

| Solubility | Soluble in DMSO | TargetMol |

| Computed XLogP3 | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Biological Activity and Mechanism of Action

This compound exerts its potent anti-proliferative effects primarily through the disruption of microtubule dynamics.

Inhibition of Microtubule Polymerization

This compound acts as a reversible microtubule inhibitor.[1] It binds to tubulin at or near the colchicine-binding site, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division.

Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, this compound induces a reversible arrest of the cell cycle in the G2 phase.[1] This prevents cells from entering mitosis and ultimately inhibits cell proliferation.

Anti-Leukemic Activity

The compound has demonstrated potent anti-leukemic activity at nanomolar concentrations.[1] This is attributed to its ability to induce cell cycle arrest and apoptosis in leukemia cells.

Putative Signaling Pathway in Cancer Cells

While the direct signaling cascade initiated by this compound's interaction with microtubules is a primary mechanism, its downstream effects likely involve the modulation of key survival and apoptotic pathways. Rac GTPases are known to be crucial in cancer cell survival, and their inhibition can lead to apoptosis.[4][5][6] Given the anti-leukemic properties of this compound, a plausible signaling pathway involves the disruption of microtubule-dependent intracellular transport, which in turn could affect the localization and activity of Rac GTPases and their downstream effectors. This can lead to the downregulation of anti-apoptotic proteins and the activation of apoptotic cascades.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate. Include wells with vehicle control (DMSO) and positive/negative control compounds.

-

Add 100 µL of the reconstituted tubulin to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Leukemia cell lines (e.g., K562, HL-60)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak will indicate a G2 phase arrest.

Synthesis

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization. Its ability to induce G2 cell cycle arrest and its potent anti-leukemic activity make it a valuable tool for cancer research and a potential lead compound for drug development. The experimental protocols provided herein offer a framework for the further investigation of its biological properties and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxysappanone B 7,4'-dimethyl ether | C18H18O5 | CID 4026888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deoxysappanone B 7,3'-dimethyl ether | C18H18O5 | CID 16667741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-apoptotic function of Rac in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of Rac1 activity induces G1 cell cycle arrest or apoptosis in breast cancer cells through downregulation of cyclin D1, survivin, and X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of (Rac)-Deoxysappanone B 7,4'-Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for (Rac)-Deoxysappanone B 7,4'-dimethyl ether, a homoisoflavonoid of interest for its potential biological activities. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide outlines a feasible and well-established strategy based on the synthesis of analogous 3-benzyl-chroman-4-one compounds. The methodologies presented are drawn from established organic synthesis principles for the construction of the homoisoflavonoid scaffold.

Introduction

(Rac)-Deoxysappanone B 7,4'-dimethyl ether is a racemic mixture of a methylated derivative of Deoxysappanone B, a naturally occurring homoisoflavonoid. Homoisoflavonoids are a class of phenolic compounds characterized by a 16-carbon skeleton, which is structurally similar to flavonoids but with an additional carbon atom in the C-ring. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. This guide details a practical synthetic approach to obtain the racemic form of 7,4'-di-O-methyldeoxysappanone B for further research and development.

Proposed Synthetic Pathway

The proposed synthesis of (Rac)-Deoxysappanone B 7,4'-dimethyl ether is a multi-step process commencing with commercially available starting materials. The core of this strategy involves the construction of the 3-benzyl-chroman-4-one skeleton through a base-catalyzed condensation followed by a reduction, and concluding with a methylation step.

Figure 1: Proposed synthetic pathway for (Rac)-Deoxysappanone B 7,4'-dimethyl ether.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each key step in the proposed synthesis. These protocols are based on established methodologies for the synthesis of similar homoisoflavonoid structures. Researchers should optimize these conditions for the specific substrate and desired scale.

Step 1: Synthesis of 3-(4-Methoxybenzylidene)-7-methoxychroman-4-one (Chalcone Intermediate)

This step involves the base-catalyzed aldol condensation of 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde to form the corresponding chalcone intermediate.

Experimental Protocol:

-

To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, add piperidine (0.3 eq) as a catalyst.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude chalcone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(4-methoxybenzylidene)-7-methoxychroman-4-one.

Step 2: Synthesis of (Rac)-7-Methoxy-3-(4-methoxybenzyl)chroman-4-one

This step involves the reduction of the double bond in the chalcone intermediate to form the racemic 3-benzyl-chroman-4-one core structure.

Experimental Protocol:

-

Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield (Rac)-7-methoxy-3-(4-methoxybenzyl)chroman-4-one.

Note: While the target molecule is (Rac)-Deoxysappanone B 7,4' dimethyl ether, the above intermediate is already the target molecule, assuming the starting materials were appropriately chosen. If a different substitution pattern was desired, a final methylation step would be necessary.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis. The values are illustrative and based on typical yields for similar reactions reported in the literature.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) |

| 1 | Base-catalyzed Condensation | 2-Hydroxy-4-methoxyacetophenone, 4-Methoxybenzaldehyde | 3-(4-Methoxybenzylidene)-7-methoxychroman-4-one | 75-85 |

| 2 | Catalytic Hydrogenation | 3-(4-Methoxybenzylidene)-7-methoxychroman-4-one | (Rac)-7-Methoxy-3-(4-methoxybenzyl)chroman-4-one | 80-95 |

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical flow and transformations in the proposed synthesis.

(Rac)-Deox B 7,4: A Deep Dive into its Mechanism of Action as a Microtubule-Targeting Anti-Leukemic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, a synthetic homoisoflavonoid also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, has emerged as a potent anti-leukemic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the core mechanism, supported by available quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and cellular consequences. The primary mode of action of this compound involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, leading to a reversible G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its cytotoxic effects by directly interfering with the assembly of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.

Binding to the Colchicine Site on β-Tubulin

The compound selectively binds to a site on the β-tubulin subunit, in close proximity to the well-characterized colchicine-binding site. This interaction physically obstructs the longitudinal association of tubulin heterodimers, thereby preventing the formation and elongation of microtubules.

Diagram of this compound Binding to Tubulin Dimer

Caption: this compound binds near the colchicine site on β-tubulin, inhibiting microtubule polymerization.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent anti-proliferative activity against acute myeloid leukemia (AML) cell lines.

Table 1: Anti-Leukemic Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 324 - 556 |

| MV4-11 | Acute Myeloid Leukemia | 324 - 556 |

| HL-60 | Acute Myeloid Leukemia | 324 - 556 |

| U937 | Acute Myeloid Leukemia | 324 - 556 |

Note: The available data provides a range for the IC50 values across the tested AML cell lines.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Reversible G2/M Cell Cycle Arrest

Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from entering mitosis with a defective spindle. This arrest is reported to be reversible upon removal of the compound.

Diagram of Cell Cycle Arrest Induced by this compound

Caption: Inhibition of microtubule polymerization by this compound leads to G2/M cell cycle arrest.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been definitively elucidated, the activity of other homoisoflavonoids and microtubule-targeting agents suggests potential involvement of key cancer-related pathways. Flavonoids, the broader class of compounds to which this compound belongs, are known to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial for cell survival, proliferation, and inflammation.[1][2][3] Disruption of microtubule dynamics itself can also trigger stress-induced signaling cascades.

Hypothesized Signaling Pathway Modulation

Caption: this compound may modulate key signaling pathways involved in cancer cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Protocol:

-

Reagent Preparation:

-

Tubulin stock solution (e.g., 10 mg/mL in G-PEM buffer [80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP]).

-

This compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in G-PEM buffer.

-

G-PEM buffer with 10% glycerol.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the various concentrations of this compound or vehicle control (DMSO).

-

Add 90 µL of tubulin solution (final concentration e.g., 3 mg/mL) to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well.

-

-

Compound Treatment:

-

Treat cells with various concentrations of this compound or vehicle control for 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment:

-

Treat AML cells with various concentrations of this compound or vehicle control for 24 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[4]

-

Conclusion

This compound is a promising anti-leukemic compound with a well-defined mechanism of action. Its ability to inhibit microtubule polymerization by binding to the colchicine site on β-tubulin leads to a G2/M cell cycle arrest and potent cytotoxicity against AML cells. Further investigation into the specific signaling pathways modulated by this compound could provide deeper insights into its pleiotropic effects and potential for combination therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other microtubule-targeting agents.

References

- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle assay [bio-protocol.org]

(Rac)-Deox B 7,4: A Potent Microtubule Polymerization Inhibitor with Novel Lysosome-Disrupting Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavanoid that has emerged as a potent inhibitor of microtubule polymerization. Exhibiting nanomolar anti-leukemic activity, this compound acts by binding near the colchicine site on β-tubulin, leading to a reversible G2/M phase cell cycle arrest. Uniquely, this compound also induces an increase in lysosomal V-ATPase activity and lysosomal acidity, culminating in lysosomal disruption. This dual mechanism of action distinguishes it from classic microtubule inhibitors and presents a promising avenue for the development of novel anti-cancer therapeutics, particularly for hematological malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive overview of the available technical data on this compound, including its biological activity, mechanism of action, and relevant experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism targeting both the cytoskeleton and lysosomes.

-

Microtubule Polymerization Inhibition: The primary mechanism of action is the inhibition of tubulin polymerization. This compound binds to tubulin at or near the colchicine-binding site, preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[1][2] This inhibition is reversible.

-

Lysosomal Disruption: A novel aspect of this compound's activity is its effect on lysosomes. The compound increases the activity of the lysosomal V-ATPase, which leads to a decrease in lysosomal pH (increased acidity). This hyper-acidification ultimately results in the disruption of the lysosomal membrane.[1] This lysosomal disruption is a functionally important component of its anti-leukemic effects.

The following diagram illustrates the proposed signaling pathway for the anti-leukemic activity of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-leukemic activity of this compound has been quantified in various acute myeloid leukemia (AML) cell lines.

| Cell Line Type | Assay Type | IC50 Range (nM) | Reference |

| Acute Myeloid Leukemia (AML) | Cell Viability/Growth | 324 - 556 |

Table 1: Cytotoxicity of this compound in AML cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay is crucial for directly measuring the inhibitory effect of this compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

Control inhibitors (e.g., colchicine, nocodazole)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a tubulin solution in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP mixture into the wells of a pre-warmed 96-well plate.

-

Add varying concentrations of this compound, control inhibitors, or vehicle (DMSO) to the wells.

-

Add the fluorescent reporter dye to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen dye.

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram outlines the workflow for the tubulin polymerization assay.

References

Homoisoflavonoid compounds in cancer research

An In-depth Technical Guide to Homoisoflavonoid Compounds in Cancer Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homoisoflavonoids, a unique and relatively rare subclass of flavonoids, are emerging as a significant area of interest in oncological research.[1][2] Characterized by an additional carbon atom in their C-ring, these plant-derived secondary metabolites exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[3][4] Primarily isolated from species within the Asparagaceae and Fabaceae families, such as Dracaena, Caesalpinia, and Portulaca, these compounds have demonstrated efficacy in various cancer models by modulating critical cellular signaling pathways.[1][2][5] This document provides a comprehensive technical overview of the current state of homoisoflavonoid research in oncology, focusing on their mechanisms of action, quantitative anti-neoplastic activities, and the experimental methodologies used for their evaluation.

Anticancer Activities and Mechanisms of Action

Homoisoflavonoids exert their anti-cancer effects through a multi-pronged approach, targeting key processes in tumor development and progression. These activities include direct cytotoxicity, induction of apoptosis, inhibition of angiogenesis, and prevention of metastasis.

Cytotoxicity and Apoptosis Induction

Several homoisoflavonoids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, cambodianol, isolated from Dracaena cambodiana, showed potent activity against K562 (leukemia) and SGC-7901 (gastric adenocarcinoma) cells.[6][7] Compounds from Portulaca oleracea also exhibited selective cytotoxicity towards various human cancer cell lines.[8]

The mechanism often involves the induction of apoptosis, or programmed cell death. Ethanolic extracts of Caesalpinia sappan, rich in homoisoflavonoids like brazilin, have been shown to inhibit cancer cell growth by arresting the cell cycle at the G0/G1 phase.[9][10] This cell cycle arrest is coupled with an increased BAX/BCL-2 protein ratio, a key indicator of the intrinsic apoptotic pathway, and the downregulation of genes related to mitochondrial function and ATP production.[9][10][11]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[12] Homoisoflavonoids have emerged as potent anti-angiogenic agents.[13][14] The synthetic homoisoflavanone, SH-11052, effectively inhibits the proliferation of human retinal microvascular endothelial cells (HRECs).[15] Its mechanism involves the blockade of two major pathways implicated in pathological angiogenesis: it decreases TNF-α induced phosphorylation of p38 MAPK and inhibits VEGF-induced activation of Akt, without affecting VEGF receptor autophosphorylation.[15] Furthermore, SH-11052 prevents the degradation of IκB-α, thereby reducing the nuclear translocation of the pro-inflammatory and pro-angiogenic transcription factor NF-κB.[15] Another compound, cremastranone, and its derivatives have also shown significant anti-angiogenic properties, targeting enzymes like ferrochelatase (FECH) and soluble epoxide hydrolase (sEH).[13]

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality.[16] Flavonoids, including the isoflavonoid subclass to which homoisoflavonoids belong, can inhibit multiple steps of the metastatic cascade.[17][18][19] The isoflavone genistein, for example, suppresses the metastatic potential of prostate and colorectal cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP-2) and inhibiting the Akt pathway.[17] It also modulates the epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing the expression of E-cadherin and reducing vimentin.[17] The broader anti-metastatic action of these compounds involves the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[17][19]

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers.[20] Hematoxylin, a homoisoflavonoid from Heamatoxylon campechianum, has been identified as a potent, ATP-competitive, broad-spectrum PTK inhibitor, with IC50 values ranging from nanomolar to micromolar levels.[20][21] It shows remarkable inhibitory activity against c-Src kinase, arresting downstream signaling pathways.[20][21] Structure-activity relationship studies indicate that the catechol moiety in ring A is essential for this targeted activity.[21]

Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy

The anti-neoplastic potential of various homoisoflavonoids and related extracts has been quantified through numerous in vitro and in vivo studies. The following tables summarize the key findings.

| Compound / Extract | Cancer Cell Line / Model | Assay Type | Result | Reference(s) |

| Cambodianol | K562 (Human leukemia) | Cytotoxicity | IC₅₀: 1.4 µg/mL | [6][7] |

| SGC-7901 (Human gastric adenocarcinoma) | Cytotoxicity | IC₅₀: 2.9 µg/mL | [6][7] | |

| 2,2'-dihydroxy-4',6'-dimethoxychalcone | SGC-7901 (Human gastric adenocarcinoma) | Cytotoxicity | IC₅₀: 1.6 µg/mL | [8] |

| Mitomycin C (Reference) | SGC-7901 (Human gastric adenocarcinoma) | Cytotoxicity | IC₅₀: 13.0 µg/mL | [8] |

| Scillapersicene | Not specified | Cytotoxicity | IC₅₀: 8.4 µM | [22] |

| Caesalpinia sappan Extract | A549 (Human lung carcinoma) | Cytotoxicity | IC₅₀: 45.19 µg/mL | [9][10] |

| T47D (Human breast cancer) | Cytotoxicity | IC₅₀: 68.00 µg/mL | [9][10] | |

| PANC-1 (Human pancreatic cancer) | Cytotoxicity | IC₅₀: 43.6 µg/mL | [9][10] | |

| HeLa (Human cervical cancer) | Cytotoxicity | IC₅₀: 40.88 µg/mL | [9][10] | |

| Alpinumisoflavone (AIF) | MCF-7 (Human breast cancer) | Cell Viability | 44.9% inhibition @ 100 µM | [23] |

| Doxorubicin (Reference) | MCF-7 (Human breast cancer) | Cytotoxicity (48h) | IC₅₀: 3.62 µM | [23] |

| Portulaca oleracea Extract | K562 (Human leukemia) | Cell Viability | 72.7% survival | [24][25] |

| HepG2 (Human liver cancer) | Cell Viability | 69.8% survival | [24][25] | |

| Hematoxylin | Broad spectrum PTKs | Enzyme Inhibition | IC₅₀: Nanomolar to micromolar | [20][21] |

| FBA-TPQ (Synthetic Analog) | MCF-7 Xenograft (Mouse model) | Tumor Growth Inhibition | 71.6% inhibition @ 20 mg/kg/d | [26] |

Key Signaling Pathways and Visualizations

The anti-cancer activity of homoisoflavonoids is underpinned by their ability to modulate complex intracellular signaling networks. The following diagrams, rendered in DOT language, illustrate these interactions.

Caption: Anti-angiogenic mechanism of homoisoflavonoid SH-11052.

References

- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential Functional Food Products and Molecular Mechanisms of Portulaca Oleracea L. on Anticancer Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new cytotoxic homoisoflavonoid from Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Homoisoflavonoids from the medicinal plant Portulaca oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]

- 10. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Homoisoflavonoids as potential antiangiogenic agents for retinal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and mechanistic studies of a novel homoisoflavanone inhibitor of endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flavonoids on the Frontline against Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of cancer cell invasion and metastasis by genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cetjournal.it [cetjournal.it]

- 25. Bioactive Compounds from Portulaca oleracea L. Extract | Chemical Engineering Transactions [cetjournal.it]

- 26. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tubulin Binding Site of (Rac)-Deoxytubulysin B Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria. Their profound anti-cancer activity stems from their ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][2] This technical guide focuses on the binding interaction of deoxytubulysin B analogues, a subset of the tubulysin family, with their molecular target, tubulin. Understanding the precise binding site and the associated molecular interactions is paramount for the rational design of novel, highly effective anti-cancer therapeutics, including antibody-drug conjugates (ADCs), where tubulysins have shown great promise as payloads.[3][4]

The Vinca Domain: The Deoxytubulysin B Binding Site on β-Tubulin

Deoxytubulysin B analogues exert their antimitotic effects by binding to the vinca domain on the β-subunit of the αβ-tubulin heterodimer.[3] This binding site is located at the interface between two longitudinally aligned tubulin dimers in a microtubule protofilament. By occupying this critical position, deoxytubulysin B analogues sterically hinder the association of tubulin dimers, thereby inhibiting microtubule polymerization and promoting their disassembly.

The binding of these analogues to the vinca domain is characterized by a network of hydrogen bonds and hydrophobic interactions. X-ray crystallographic studies of tubulin in complex with tubulysin analogues, such as the analogue TGL (PDB ID: 7EN3), have provided detailed insights into these interactions.[2][5]

Key interacting residues in the β-tubulin subunit often include those in and around the T5 loop, the H6-H7 loop, and helix H10 of the α-subunit of the adjacent dimer. These interactions effectively cap the growing end of the microtubule, leading to its destabilization.

Quantitative Analysis of Tubulin Binding

The interaction of deoxytubulysin B analogues with tubulin can be quantified through various biochemical assays, most notably the inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key parameter to evaluate the potency of these compounds.

| Compound Class | Assay Type | IC50 (µM) | Reference |

| Tubulysin Analogue | Tubulin Polymerization Inhibition | 6.87 | [6] |

| Tubulysin Analogue (Tubulin polymerization-IN-11) | Tubulin Polymerization Inhibition | 3.4 | [7][8] |

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity (light scattering) as tubulin heterodimers polymerize.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (e.g., deoxytubulysin B analogue) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin in GTB. Keep on ice.

-

Prepare serial dilutions of the test compound in GTB.

-

In a pre-chilled 96-well plate on ice, add the test compound dilutions.

-

Add GTP and glycerol to the tubulin stock solution to final concentrations of 1 mM and 10% (v/v), respectively.

-

Add the tubulin/GTP/glycerol mixture to each well containing the test compound. The final tubulin concentration is typically 2 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based Method)

This method utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.

Materials:

-

Same as the turbidimetric method, with the addition of:

-

DAPI (4′,6-diamidino-2-phenylindole) stock solution

-

384-well black wall microplates (non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Follow steps 1-3 of the turbidimetric method.

-

Prepare the tubulin reaction mixture by adding GTP (final concentration 1 mM), glycerol (final concentration 10% v/v), and DAPI (final concentration 6.3 µM) to the tubulin stock in GTB.[9]

-

Add the tubulin reaction mixture to the wells containing the test compound.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for 60 minutes.

-

Data analysis is performed similarly to the turbidimetric method to determine the IC50 value.

Visualizations

Logical Flow of Tubulin Polymerization Inhibition Assay

Caption: Workflow of the tubulin polymerization inhibition assay.

Signaling Pathway of Deoxytubulysin B Induced Apoptosis

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immunomart.com [immunomart.com]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Deox B 7,4: A Nanomolar Potency Anti-Leukemic Agent Targeting Microtubule Dynamics

A Technical Guide for Researchers and Drug Development Professionals

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether , is a synthetic homoisoflavanoid compound that has demonstrated potent anti-leukemic activity at nanomolar concentrations. This document provides a comprehensive overview of its mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-leukemic effects primarily through the inhibition of microtubule polymerization. It binds to tubulin at or near the colchicine-binding site, disrupting the dynamic assembly of microtubules. This interference with microtubule formation is critical, as these cytoskeletal structures are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptotic cell death in leukemia cells.

Quantitative Analysis of Anti-Leukemic Activity

| Cell Line | Leukemia Type | Hypothetical IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | 15 |

| K562 | Chronic Myelogenous Leukemia | 25 |

| MOLM-13 | Acute Myeloid Leukemia | 18 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 30 |

| JURKAT | Acute T-Cell Leukemia | 22 |

Experimental Protocols

Detailed methodologies for key assays used to characterize the anti-leukemic activity of this compound are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Leukemia cell lines

-

96-well microtiter plates

-

Complete culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of leukemia cells treated with this compound.

Materials:

-

Leukemia cell lines

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed leukemia cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cell lines

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat leukemia cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-leukemic activity of this compound and the general experimental workflows.

Caption: G2/M arrest signaling pathway induced by this compound.

Caption: General experimental workflow for evaluating anti-leukemic activity.

Reversible G2 Arrest Induced by (Rac)-Deox B 7,4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4 is a synthetic homoisoflavonoid compound that has demonstrated potent anti-leukemic activity. Its mechanism of action involves the inhibition of microtubule polymerization, leading to a reversible arrest of the cell cycle in the G2 phase. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols for its evaluation, and a summary of its quantitative effects on cell cycle progression. The information presented is intended to support further research and development of this compound and similar compounds as potential therapeutic agents.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound is a novel compound that targets microtubule integrity by binding near the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, a critical step for the G2/M transition. The consequence of this inhibition is a halt in the cell cycle at the G2 phase, preventing cell division and ultimately leading to apoptosis in cancer cells. Notably, this G2 arrest has been observed to be reversible, a characteristic that warrants further investigation for its therapeutic implications. This document serves as a comprehensive resource for professionals engaged in the study and development of microtubule-targeting anti-cancer agents.

Mechanism of Action: Signaling Pathway of G2 Arrest

The G2 arrest induced by this compound is a multi-step process initiated by the disruption of microtubule dynamics. This triggers a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).

2.1. Inhibition of Microtubule Polymerization

This compound, as a colchicine-site binding agent, directly interferes with the assembly of microtubules. This leads to a state of microtubule depolymerization within the cell.

2.2. Activation of the Spindle Assembly Checkpoint (SAC)

The absence of properly formed microtubules and the failure of kinetochores to attach to the mitotic spindle activates the SAC. Key proteins involved in this checkpoint, such as Mad2 (Mitotic Arrest Deficient 2), are recruited to unattached kinetochores.

2.3. Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)

Activated SAC proteins inhibit the E3 ubiquitin ligase, the Anaphase-Promoting Complex/Cyclosome (APC/C), which is essential for the progression from metaphase to anaphase.

2.4. Stabilization of Cyclin B1 and Sustained Cdc2/CDK1 Activity

A primary target of the APC/C is Cyclin B1. Inhibition of the APC/C prevents the ubiquitination and subsequent degradation of Cyclin B1. The sustained high levels of Cyclin B1 maintain the activity of its partner kinase, Cdc2 (also known as CDK1). The active Cyclin B1/Cdc2 complex is the master regulator of mitosis, and its persistent activity prevents the cell from exiting mitosis, effectively causing an arrest in a G2/M-like state.

2.5. Reversibility

The reversibility of the G2 arrest suggests that upon removal of this compound, microtubule polymerization can resume, the SAC is silenced, APC/C becomes active, Cyclin B1 is degraded, and the cell can proceed through mitosis.

Signaling Pathway Diagram

Caption: Signaling cascade of this compound-induced G2 arrest.

Quantitative Data

The following table summarizes hypothetical quantitative data from a study evaluating the effect of this compound on a human leukemia cell line (e.g., HL-60).

| Treatment Condition | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| This compound | 10 | 40.1 ± 2.8 | 25.3 ± 2.1 | 34.6 ± 3.0 |

| This compound | 50 | 25.7 ± 2.2 | 15.8 ± 1.9 | 58.5 ± 4.1 |

| This compound | 100 | 15.3 ± 1.9 | 8.9 ± 1.5 | 75.8 ± 5.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

4.1. Cell Culture and Treatment

Human leukemia cell lines (e.g., HL-60, K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (dissolved in DMSO) or vehicle control for 24-48 hours.

4.2. Cell Cycle Analysis by Flow Cytometry

4.2.1. Principle

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

4.2.2. Procedure

-

Harvest treated and control cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Experimental Workflow Diagram

Caption: Workflow for cell cycle analysis using flow cytometry.

4.3. Western Blot Analysis for Cell Cycle Proteins

4.3.1. Principle

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2, following treatment with this compound.

4.3.2. Procedure

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1, Cdc2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising anti-leukemic agent that functions through the well-established mechanism of microtubule polymerization inhibition, leading to a reversible G2 cell cycle arrest. The detailed protocols and understanding of the signaling pathway provided in this guide are intended to facilitate further investigation into its therapeutic potential. Future research should focus on in vivo efficacy studies, evaluation of its effects in combination with other chemotherapeutic agents, and a more detailed characterization of the reversibility of the G2 arrest and its implications for treatment scheduling and toxicity. The elucidation of the precise structural interactions with tubulin could also guide the design of next-generation homoisoflavonoid-based microtubule inhibitors with improved efficacy and safety profiles.

(Rac)-Deox B 7,4 and Lysosomal V-ATPase Activity: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Deox B 7,4, a synthetic homoisoflavonoid, is recognized for its potent anti-leukemic properties, which are attributed to its activity as a microtubule polymerization inhibitor. It binds near the colchicine site on tubulin, leading to a cascade of cellular events culminating in G2/M cell cycle arrest and apoptosis. The lysosomal vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying intracellular compartments, a process fundamental to numerous cellular functions including protein degradation, autophagy, and nutrient sensing.

This technical guide provides a comprehensive overview of the known biological functions of this compound and the lysosomal V-ATPase. Currently, there is no published scientific literature directly linking this compound to the modulation of lysosomal V-ATPase activity. This document, therefore, serves a dual purpose: to detail the established mechanisms of both entities and to highlight the absence of a known relationship, thereby identifying a potential avenue for novel research. We will provide detailed experimental protocols for assessing both microtubule polymerization and V-ATPase activity, present quantitative data for known inhibitors of these processes, and visualize the respective signaling pathways.

This compound: A Colchicine-Site Microtubule Inhibitor

This compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has demonstrated significant nanomolar anti-leukemic activity[1]. Its primary mechanism of action is the disruption of microtubule dynamics.

Mechanism of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin. It binds to the colchicine-binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis[1][2].

Signaling Pathways Associated with Microtubule Disruption

The inhibition of microtubule polymerization by agents like this compound initiates a complex signaling cascade that leads to programmed cell death. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2, which promotes their inactivation[2]. The sustained mitotic arrest is a critical trigger for the intrinsic apoptotic pathway.

References

An In-depth Technical Guide to Deoxysappanone B 7,4'-dimethyl ether (CAS: 674786-37-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B 7,4'-dimethyl ether, also known as Deox B 7,4, is a natural homoisoflavanone with the CAS number 674786-37-9. This compound has garnered significant interest in the scientific community due to its potent biological activities, primarily as a reversible microtubule inhibitor. It exerts its effects by increasing lysosomal V-ATPase activity, leading to lysosomal acidification.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on Deoxysappanone B 7,4'-dimethyl ether, including its chemical properties, synthesis, mechanism of action, and key biological activities with a focus on its anti-leukemic and anti-cryptosporidial effects. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical and Physical Properties

Deoxysappanone B 7,4'-dimethyl ether is a solid compound with the molecular formula C₁₈H₁₈O₅ and a molecular weight of approximately 314.33 g/mol .[2][4]

| Property | Value | Reference |

| CAS Number | 674786-37-9 | [4][5] |

| IUPAC Name | 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | [4] |

| Molecular Formula | C₁₈H₁₈O₅ | [2][4] |

| Molecular Weight | 314.33 g/mol | [2] |

| Appearance | Solid | [2] |

| Synonyms | Deox B 7,4, Deoxysappanone-B-7,4 dimethyl ether, DeoxB7,4 | [2][4] |

Synthesis

-

Step 1: Synthesis of a Chalcone Precursor: This typically involves an Aldol condensation reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.

-

Step 2: Cyclization to form the Chromanone Ring: The chalcone is then cyclized to form the characteristic chromanone core of the homoisoflavanone.

-

Step 3: Introduction of the Benzyl Group at the C3 Position: This is a crucial step to form the homoisoflavanone skeleton.

-

Step 4: Functional Group Manipulations: This may involve the protection and deprotection of hydroxyl groups and methylation to yield the final product, Deoxysappanone B 7,4'-dimethyl ether.

Logical Workflow for a Potential Synthesis Route:

Caption: A potential synthetic workflow for Deoxysappanone B 7,4'-dimethyl ether.

Mechanism of Action

Deoxysappanone B 7,4'-dimethyl ether is characterized as a reversible microtubule inhibitor.[1][6] Its mechanism of action is distinct and involves the following key processes:

-

Microtubule Destabilization: It binds to tubulin, the protein subunit of microtubules, near the colchicine binding site. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

-

Increased Lysosomal V-ATPase Activity: The compound enhances the activity of vacuolar H⁺-ATPase (V-ATPase), a proton pump located on the lysosomal membrane.

-

Lysosomal Acidification: The increased V-ATPase activity leads to a greater influx of protons into the lysosome, thereby lowering the luminal pH and increasing lysosomal acidity.

The culmination of these effects disrupts critical cellular processes, ultimately leading to cell cycle arrest and apoptosis in susceptible cells.

Signaling Pathway Diagram:

Caption: Mechanism of action of Deoxysappanone B 7,4'-dimethyl ether.

Biological Activities and Quantitative Data

Anti-leukemic Activity

Deoxysappanone B 7,4'-dimethyl ether has been reported to exhibit anti-leukemic properties. Although a specific, publicly accessible dataset with IC50 values against a panel of leukemia cell lines from the primary literature is pending, its mechanism as a microtubule inhibitor strongly supports its potential in this therapeutic area. Microtubule-targeting agents are a well-established class of anti-cancer drugs.

Anti-cryptosporidial Activity

The compound has demonstrated significant in vitro activity against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 0.734 µM | C. parvum in HCT-8 cells | |

| TC₅₀ | >64.9 µM | HCT-8 cells | |

| Selectivity Index (SI) | >88.9 |

Experimental Protocols

In Vitro Anti-cryptosporidial Activity Assay (qRT-PCR)

This protocol is adapted from established methods for high-throughput screening of anti-cryptosporidial drugs.

Experimental Workflow:

Caption: Workflow for the in vitro anti-cryptosporidial assay.

Detailed Methodology:

-

Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Infection: The cells are infected with Cryptosporidium parvum oocysts.

-

Compound Treatment: Deoxysappanone B 7,4'-dimethyl ether, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for 48 to 72 hours to allow for parasite growth.

-

RNA Extraction: The cells are lysed, and total RNA is extracted using a commercial kit.

-

qRT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for quantitative PCR with primers specific for a C. parvum gene (e.g., 18S rRNA).

-

Data Analysis: The level of parasite proliferation is determined by the Cq values. The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTS Assay)

Detailed Methodology:

-

Cell Seeding: HCT-8 cells are seeded in a 96-well plate at a predetermined density.

-

Compound Addition: The cells are treated with various concentrations of Deoxysappanone B 7,4'-dimethyl ether.

-

Incubation: The plate is incubated for a period that mirrors the anti-cryptosporidial assay (e.g., 48-72 hours).

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plate is incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal toxic concentration (TC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Microtubule Polymerization Assay

Detailed Methodology:

-

Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

-

Compound Incubation: Deoxysappanone B 7,4'-dimethyl ether is pre-incubated with the tubulin solution.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of treated samples with those of untreated controls.

V-ATPase Activity Assay

Detailed Methodology:

-

Isolation of Lysosome-Enriched Fractions: Lysosomes are isolated from a suitable cell line or tissue through differential centrifugation and density gradient centrifugation.

-

ATPase Assay: The V-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The reaction is performed in the presence and absence of a specific V-ATPase inhibitor (e.g., bafilomycin A1) to determine the V-ATPase-specific activity.

-

Phosphate Detection: The amount of released Pi is determined using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The effect of Deoxysappanone B 7,4'-dimethyl ether on V-ATPase activity is assessed by comparing the rate of Pi release in treated samples to that in untreated controls.

Lysosomal pH Measurement

Detailed Methodology:

-

Cell Loading with pH-Sensitive Dye: Cells are loaded with a pH-sensitive fluorescent dye (e.g., LysoSensor or FITC-dextran) that accumulates in lysosomes.

-

Compound Treatment: The cells are then treated with Deoxysappanone B 7,4'-dimethyl ether.

-